1-fluoro-N-phenylcyclohexane-1-carboxamide
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Overview
Description
1-Fluoro-N-phenylcyclohexane-1-carboxamide is an organic compound that belongs to the class of cyclohexane carboxamides This compound is characterized by the presence of a fluoro group and a phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-N-phenylcyclohexane-1-carboxamide typically involves the reaction of cyclohexane-1-carboxylic acid with aniline in the presence of a fluorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-N-phenylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Cyclohexane-1-carboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexane carboxamides.
Scientific Research Applications
1-Fluoro-N-phenylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The phenyl group contributes to the compound’s hydrophobic interactions, which can affect its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
N-phenylcyclohexane-1-carboxamide: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.
1-chloro-N-phenylcyclohexane-1-carboxamide: Contains a chloro group instead of a fluoro group, leading to variations in its chemical properties and applications.
1-bromo-N-phenylcyclohexane-1-carboxamide:
Uniqueness: 1-Fluoro-N-phenylcyclohexane-1-carboxamide is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and the ability to participate in specific interactions. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H16FNO |
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Molecular Weight |
221.27 g/mol |
IUPAC Name |
1-fluoro-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H16FNO/c14-13(9-5-2-6-10-13)12(16)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
InChI Key |
UZJYGDJZDVXNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)F |
Origin of Product |
United States |
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